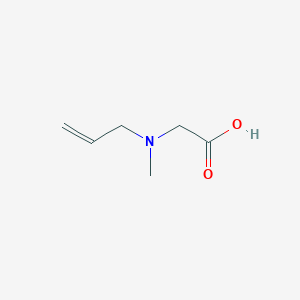
N-Methyl-N-prop-2-en-1-ylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-prop-2-en-1-ylglycine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methyl group and a prop-2-en-1-yl group attached to the nitrogen atom of the glycine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-prop-2-en-1-ylglycine can be achieved through several methods. One common approach involves the alkylation of glycine with N-methyl and prop-2-en-1-yl groups. This can be done using reagents such as methyl iodide and allyl bromide in the presence of a base like sodium hydroxide. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. Catalysts and automated systems are often employed to enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-prop-2-en-1-ylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or halogen used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-prop-2-en-1-ylglycine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurotransmitter systems and its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Methyl-N-prop-2-en-1-ylglycine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as its role in neurotransmitter regulation or its use in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
N-Methyl-N-prop-2-en-1-ylglycine can be compared with other similar compounds, such as:
N-Methylglycine (Sarcosine): Similar in structure but lacks the prop-2-en-1-yl group.
N-Allylglycine: Contains the prop-2-en-1-yl group but lacks the methyl group.
N-Methyl-N-allylglycine: Similar in structure but may have different reactivity and applications.
The uniqueness of this compound lies in its combination of both the methyl and prop-2-en-1-yl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
58788-90-2 |
|---|---|
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
2-[methyl(prop-2-enyl)amino]acetic acid |
InChI |
InChI=1S/C6H11NO2/c1-3-4-7(2)5-6(8)9/h3H,1,4-5H2,2H3,(H,8,9) |
InChI-Schlüssel |
HSYUBISIQADVLB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC=C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine](/img/structure/B14614995.png)
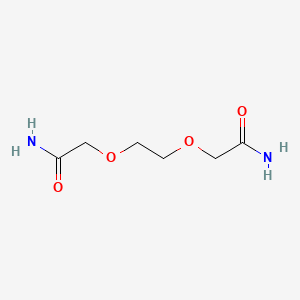

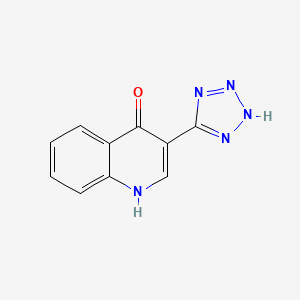
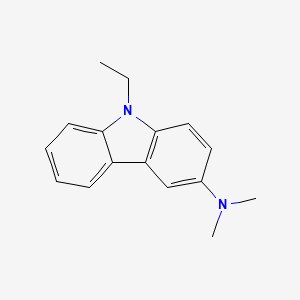
![2-Methoxy-3-[(1R)-3-oxo-1-phenylbutyl]-4H-1-benzopyran-4-one](/img/structure/B14615028.png)
![2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate](/img/structure/B14615034.png)
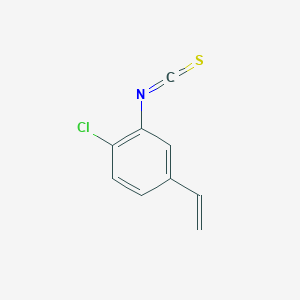
![2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14615061.png)
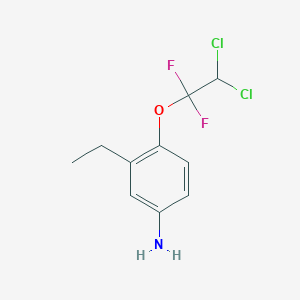
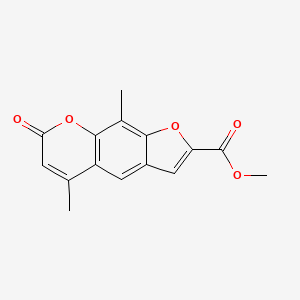
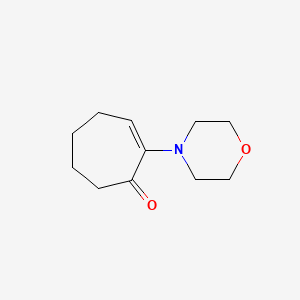
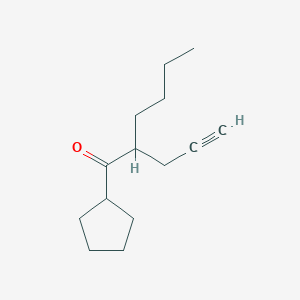
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)
